1-(4-Ethoxyphenyl)-2-phenylethanone
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Overview
Description
- Its IUPAC Standard InChI is: InChI=1S/C10H12O2/c1-3-12-10-6-4-9(5-7-10)8(2)11/h4-7H,3H2,1-2H3 .
- Common synonyms include 4-Ethoxyacetophenone , 4-Ethoxyphenylethanone , and p-Ethoxyacetophenone .
1-(4-Ethoxyphenyl)-2-phenylethanone: is an organic compound with the chemical formula C10H12O2 and a molecular weight of 164.2011 g/mol .
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the Friedel-Crafts acylation of ethylbenzene with ethyl chloroformate in the presence of aluminum chloride.
Industrial Production: Industrial-scale production typically involves optimized reaction conditions to maximize yield and minimize byproducts.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For example, it reacts with Grignard reagents to form ketones. Acid-catalyzed hydrolysis can yield the corresponding carboxylic acid.
Major Products: The major product depends on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Used in fragrance and flavor synthesis.
Mechanism of Action
- The exact mechanism of action is context-dependent. It may interact with specific molecular targets or pathways, but detailed studies are needed.
Comparison with Similar Compounds
Similar Compounds: Other aromatic ketones, such as acetophenone derivatives, share similarities. the unique ethoxyphenyl substitution sets it apart.
Remember that this compound’s applications and properties are still an active area of research, and further studies are necessary to fully understand its potential.
Properties
CAS No. |
38495-73-7 |
---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O2/c1-2-18-15-10-8-14(9-11-15)16(17)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3 |
InChI Key |
VTSGNASCRQVFMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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